4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole
Overview
Description
4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The fluorobenzoyl group could potentially increase the compound’s binding affinity to its target .
Mode of action
Without specific information, it’s difficult to say exactly how “4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole” interacts with its targets. Many drugs work by binding to their target and either activating or inhibiting its function .
Biochemical pathways
Drugs with similar structures often affect pathways involved in signal transduction, metabolism, or cell cycle regulation .
Pharmacokinetics
The presence of a fluorine atom could potentially affect the compound’s bioavailability and metabolic stability .
Result of action
Without specific information, it’s difficult to say exactly what the molecular and cellular effects of “this compound” are. Many drugs work by altering the function of their target, which can lead to changes in cellular behavior .
Action environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
(3-fluorophenyl)-(1-methylpyrazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-7-9(6-13-14)11(15)8-3-2-4-10(12)5-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRFSGRHVONHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.